molecular formula C10H15N3O3 B13627340 5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13627340
M. Wt: 225.24 g/mol
InChI Key: TWXXGMKNUUYAOG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction, where a suitable alkylating agent reacts with the triazole ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole ring, which is known for its biological activity.

    Biological Research: The compound is used in biological research to study its effects on various biological systems and pathways.

    Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds with the 1,2,3-triazole ring, such as 1-phenyl-1h-1,2,3-triazole-4-carboxylic acid.

    Cyclopropyl Derivatives: Compounds with the cyclopropyl group, such as cyclopropylamine.

    Methoxypropyl Derivatives: Compounds with the methoxypropyl group, such as 3-methoxypropylamine.

Uniqueness

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the cyclopropyl, methoxypropyl, and triazole groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological effects, particularly focusing on its anticancer, antimicrobial, and antifungal activities.

Synthesis and Structural Analysis

The synthesis of this compound typically involves a two-step process. The initial step includes a click reaction between azides and alkynes to form the triazole ring, followed by carboxylation or amidation to introduce the carboxylic acid functionality. The compound has been characterized using techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography, which confirm its molecular structure and conformation.

Crystal Structure

The crystal structure of the compound exhibits a monoclinic system with specific intermolecular interactions that contribute to its stability. Notably, hydrogen bonds play a critical role in forming dimers that influence the compound's biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit promising anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:

Cell LineGI50 (μM)Mechanism of Action
Jurkat T-cells0.63Induces apoptosis via mitochondrial damage
CAKI-1 (Kidney)0.15Inhibits cell growth
LOX IMVI (Melanoma)0.15Induces DNA fragmentation

The compound's mechanism involves inducing morphological changes in cells indicative of apoptosis and reducing mitochondrial membrane potential without direct DNA intercalation .

Antimicrobial and Antifungal Activity

The 1,2,3-triazole derivatives have also shown significant antimicrobial properties. For instance:

  • Fungal Inhibition : The compound has demonstrated efficacy against various fungal strains.
  • Bacterial Activity : In vitro studies indicate that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of several triazole derivatives including our compound, it was found that this compound exhibited comparable activity to established chemotherapeutics like doxorubicin. Its low toxicity profile suggests it may be a safer alternative for cancer treatment .

Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of triazole derivatives noted that this compound effectively inhibited the growth of pathogenic fungi and bacteria at low concentrations. This positions it as a candidate for further development in treating infections caused by resistant strains .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-cyclopropyl-1-(3-methoxypropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O3/c1-16-6-2-5-13-9(7-3-4-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

TWXXGMKNUUYAOG-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

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